molecular formula C10H19NO3 B1388841 Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester CAS No. 635757-94-7

Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester

Cat. No. B1388841
M. Wt: 201.26 g/mol
InChI Key: ZMOSPEQEYXGHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester, also known as N-(4-penten-1-yloxy)-1,1-dimethylethylcarbamate, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It is a white, crystalline solid that is soluble in polar solvents such as methanol, ethanol, and acetone. This compound is also known as a carbamate ester, which is a type of organic compound that contains both a carbamate group and an ester group. The carbamate group is composed of a carbonyl group and an amine group, while the ester group is composed of an oxygen atom and an alkyl group. The carbamate group is responsible for the compound’s reactivity, while the ester group is responsible for its solubility in polar solvents.

Scientific Research Applications

Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester(4-penten-1-yloxy)-1,1-dimethylethylcarbamate has a wide range of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used in the synthesis of peptide-based drugs, such as peptide inhibitors and peptide agonists, as well as in the synthesis of peptide-based vaccines. In addition, this compound has been used in the synthesis of peptide-based antibodies and for the study of protein-protein interactions.

Mechanism Of Action

Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester(4-penten-1-yloxy)-1,1-dimethylethylcarbamate is a carbamate ester, which means that it contains both a carbamate group and an ester group. The carbamate group is composed of a carbonyl group and an amine group, while the ester group is composed of an oxygen atom and an alkyl group. The carbamate group is responsible for the compound’s reactivity, while the ester group is responsible for its solubility in polar solvents. When Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester(4-penten-1-yloxy)-1,1-dimethylethylcarbamate is used in the synthesis of peptide-based drugs, it reacts with the amine group of the peptide to form a peptide bond. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate.

Biochemical And Physiological Effects

Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester(4-penten-1-yloxy)-1,1-dimethylethylcarbamate has a wide range of biochemical and physiological effects. It has been shown to have a positive effect on the synthesis of peptide-based drugs, as well as on the study of protein-protein interactions. It has also been shown to have an inhibitory effect on the activity of enzymes, such as proteases and phosphatases, which are involved in the breakdown of proteins. In addition, this compound has been shown to have an inhibitory effect on the activity of certain enzymes involved in the synthesis of fatty acids.

Advantages And Limitations For Lab Experiments

Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester(4-penten-1-yloxy)-1,1-dimethylethylcarbamate has several advantages and limitations for use in lab experiments. One of the main advantages is that it is highly soluble in polar solvents, such as methanol, ethanol

properties

IUPAC Name

tert-butyl N-pent-4-enoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-6-7-8-13-11-9(12)14-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOSPEQEYXGHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, (4-pentenyloxy)-, 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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